2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine 2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 30894-60-1
VCID: VC17577402
InChI: InChI=1S/C6H7Cl2N3S/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3
SMILES:
Molecular Formula: C6H7Cl2N3S
Molecular Weight: 224.11 g/mol

2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine

CAS No.: 30894-60-1

Cat. No.: VC17577402

Molecular Formula: C6H7Cl2N3S

Molecular Weight: 224.11 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine - 30894-60-1

Specification

CAS No. 30894-60-1
Molecular Formula C6H7Cl2N3S
Molecular Weight 224.11 g/mol
IUPAC Name 2,4-dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine
Standard InChI InChI=1S/C6H7Cl2N3S/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3
Standard InChI Key XPBYMVFXDJZOAW-UHFFFAOYSA-N
Canonical SMILES CC(C)SC1=NC(=NC(=N1)Cl)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine (molecular formula: C₆H₇Cl₂N₃S) features a symmetric 1,3,5-triazine ring with two chlorine atoms and one propan-2-ylsulfanyl (-S-C(CH₃)₂) substituent. The triazine core adopts a planar configuration, with electronegative chlorine atoms at positions 2 and 4 influencing the compound’s reactivity and stability . The propan-2-ylsulfanyl group introduces steric bulk and moderate lipophilicity, which may enhance solubility in organic solvents compared to purely chlorinated triazines .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource Analogy
Molecular Weight224.11 g/molCalculated from formula
Density (g/cm³)~1.3–1.5 (estimated)Similar to
Boiling Point (°C)~400–430 (estimated)Analogous to
Melting Point (°C)80–100 (predicted)Based on

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis of 2,4-dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine likely follows nucleophilic aromatic substitution (NAS) reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This methodology is well-established for introducing diverse substituents to the triazine ring .

Proposed Synthesis Route:

  • Step 1: React cyanuric chloride with propan-2-ylthiol in an anhydrous, inert solvent (e.g., tetrahydrofuran or dichloromethane) at 0–5°C to minimize polysubstitution.

  • Step 2: Introduce a base (e.g., triethylamine) to scavenge HCl generated during the reaction .

  • Step 3: Isolate the product via filtration or extraction, followed by recrystallization for purification.

This route parallels methods used to synthesize 2,4-dichloro-6-morpholino-1,3,5-triazine and 2,4-dichloro-6-hydroxy-1,3,5-triazine sodium salt , where selective substitution at the 6-position is achieved under controlled conditions.

Reaction Kinetics and Byproducts

The reactivity of cyanuric chloride decreases with each substitution due to reduced electron deficiency. The first substitution (at position 6) occurs rapidly at low temperatures, while subsequent substitutions require higher temperatures . Byproducts such as 2,4,6-tris(propan-2-ylsulfanyl)-1,3,5-triazine may form if stoichiometry or temperature control is inadequate.

Physicochemical Properties

Thermal Stability

Chlorinated triazines generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C . The propan-2-ylsulfanyl group may slightly lower thermal stability compared to purely chlorinated analogs due to the labile C-S bond .

Solubility and Partitioning

  • Solubility in Water: Low (<0.1 g/L at 25°C), consistent with hydrophobic triazine derivatives .

  • Organic Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in chlorinated solvents (e.g., chloroform) .

  • LogP (Octanol-Water): Estimated at 2.5–3.0, indicating moderate lipophilicity .

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